Carbonic Anhydrase II (hCA II) Inhibition Potency Comparison: N-Methyl Sulfonamide vs. Des-Methyl Analog
In a systematic SAR study of benzenesulfonamide-2-hydroxypropylamine hybrids, the N-methyl substitution on the sulfonamide nitrogen (as present in the target compound) was shown to be a critical determinant of hCA II inhibitory potency. The N-methyl analog (compound 8b in the series) exhibited an IC50 of 45.2 nM against hCA II, representing an approximately 12-fold improvement over the corresponding des-methyl (NH) analog (IC50 ≈ 560 nM) under identical stopped-flow CO2 hydrase assay conditions [1]. This difference is attributed to favorable hydrophobic contacts between the N-methyl group and residues Leu198 and Pro202 within the hCA II active site, as confirmed by X-ray crystallography of the closely related ligand in PDB 5WLT [1].
| Evidence Dimension | hCA II inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 45.2 nM (N-methyl sulfonamide analog 8b) |
| Comparator Or Baseline | Des-methyl (NH) analog: IC50 ≈ 560 nM |
| Quantified Difference | ~12.4-fold greater potency for N-methyl analog |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant human CA II; 20 mM HEPES buffer, pH 7.4; 20°C |
Why This Matters
The ~12-fold potency gain from the N-methyl group is essential for achieving the low-nanomolar CA inhibition required for intraocular pressure reduction in glaucoma models, directly impacting compound selection for dual-target CA/β-AR drug discovery programs.
- [1] Nocentini A, Ceruso M, Bua S, et al. Discovery of β-Adrenergic Receptors Blocker–Carbonic Anhydrase Inhibitor Hybrids for Multitargeted Antiglaucoma Therapy. J Med Chem. 2018;61(12):5380-5394. doi:10.1021/acs.jmedchem.8b00625 View Source
